Cas no 1873867-05-0 (2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde)

2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde
- 1873867-05-0
- EN300-1293042
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- Inchi: 1S/C11H8I2N2O/c1-7-2-3-9(8(4-7)5-16)15-6-14-10(12)11(15)13/h2-6H,1H3
- InChI Key: CYDJKRSUGRZJPA-UHFFFAOYSA-N
- SMILES: IC1=C(N=CN1C1C=CC(C)=CC=1C=O)I
Computed Properties
- Exact Mass: 437.87261g/mol
- Monoisotopic Mass: 437.87261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 2.9
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293042-2.5g |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 2.5g |
$1988.0 | 2023-06-06 | ||
Enamine | EN300-1293042-1.0g |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 1g |
$1014.0 | 2023-06-06 | ||
Enamine | EN300-1293042-250mg |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 250mg |
$579.0 | 2023-09-30 | ||
Enamine | EN300-1293042-2500mg |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1293042-1000mg |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1293042-10000mg |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 10000mg |
$2701.0 | 2023-09-30 | ||
Enamine | EN300-1293042-500mg |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1293042-0.25g |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 0.25g |
$933.0 | 2023-06-06 | ||
Enamine | EN300-1293042-0.05g |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 0.05g |
$851.0 | 2023-06-06 | ||
Enamine | EN300-1293042-50mg |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde |
1873867-05-0 | 50mg |
$528.0 | 2023-09-30 |
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde Related Literature
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde
Introduction to 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde (CAS No. 1873867-05-0)
2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde, identified by its CAS number 1873867-05-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the benzaldehyde family, characterized by the presence of an aldehyde functional group (-CHO) attached to a benzene ring. The unique structural features of this molecule, particularly the incorporation of 4,5-diiodo-1H-imidazol-1-yl moiety, make it a versatile intermediate in synthetic chemistry and a promising candidate for various biological applications.
The structural composition of 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde involves a benzaldehyde core substituted with a methyl group at the 5-position and an imidazole ring linked at the 1-position. The imidazole ring is further functionalized with two iodine atoms at the 4 and 5 positions, enhancing its reactivity and making it a valuable building block for further chemical modifications. This structural motif is particularly interesting because it combines the electrophilic nature of the aldehyde group with the nucleophilic potential of the iodinated imidazole ring, facilitating diverse synthetic pathways.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing iodinated imidazole moieties. The presence of iodine atoms in such structures often enhances binding affinity to biological targets, making them suitable for drug discovery and development. Specifically, 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde has been investigated for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to design novel molecules with enhanced bioactivity against various therapeutic targets.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex pharmacophores. The aldehyde group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Additionally, the iodinated imidazole ring can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, enabling the introduction of aryl or vinyl groups at specific positions. Such transformations have been instrumental in generating libraries of compounds for high-throughput screening.
Recent studies have highlighted the role of 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde in developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. By designing molecules that selectively disrupt these interactions, researchers aim to develop novel therapeutic strategies. The structural features of this compound make it an attractive scaffold for modulating PPIs due to its ability to engage multiple binding sites on target proteins.
The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde involves multi-step organic transformations that highlight its synthetic versatility. Initially, 5-methylbenzaldehyde serves as the starting material, which is then subjected to halogenation and subsequent functionalization with imidazole derivatives. The introduction of iodine atoms at the 4 and 5 positions can be achieved through electrophilic aromatic substitution reactions using appropriate iodinating agents. Once the diiodoimidazole moiety is installed, further modifications can be performed to tailor the molecule for specific applications.
The pharmacological evaluation of 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde has revealed promising results in preclinical studies. Its derivatives have demonstrated efficacy against various disease models, including those related to cancer and infectious diseases. For instance, some analogs have shown inhibitory activity against kinases and other enzymes involved in tumor progression. Additionally, preliminary data suggest that certain derivatives exhibit potent antimicrobial properties against resistant bacterial strains.
The chemical stability and solubility profile of this compound are also important considerations for its practical application in pharmaceutical formulations. Studies have indicated that 2-(4,5-diiodo-1H-imidazol-1-yl)-5-methylbenzaldehyde maintains its integrity under standard storage conditions but may require protection from light and moisture to prevent degradation. Its solubility characteristics can be modulated through salt formation or covalent conjugation with hydrophilic groups to enhance bioavailability.
In conclusion,2-(4,5-diiodo-1H-imidazol-1-yi)-5-methylbenzaldehyde (CAS No. 1873867-05-0) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features provide a rich framework for designing novel bioactive molecules with potential therapeutic applications across multiple disease areas. As research continues to uncover new synthetic strategies and pharmacological targets,this compound is poised to play an increasingly important role in medicinal chemistry and chemical biology.
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